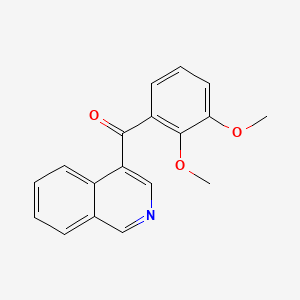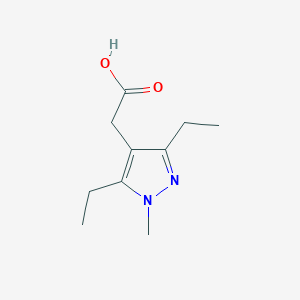
2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid
説明
“2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is offered by various chemical suppliers for research purposes.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid”, involves various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Specific synthesis methods for similar compounds have been reported, involving reactions with binucleophiles and cyclization reactions with hydrazine hydrate in acetic acid .Molecular Structure Analysis
The molecular structure of “2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid” consists of a pyrazole ring substituted with ethyl groups at the 3 and 5 positions, a methyl group at the 1 position, and an acetic acid group at the 2 position .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid”, can participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also be involved in Cu-catalyzed aerobic oxidative cyclization reactions .科学的研究の応用
Coordination Chemistry and Catalysis
Derivatives of pyrazole-based acetic acids have been extensively studied for their coordination with metal ions, which is fundamental in the synthesis of various complexes with potential applications in catalysis and materials science. For instance, compounds similar to the one have been utilized to form novel ligand systems that coordinate with metals like cobalt(II) and copper(II), displaying unique geometries and potential catalytic properties (Hadda et al., 2007). Additionally, pyrazole derivatives have facilitated the synthesis of dinuclear Cu(II) complexes, showcasing efficacy in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, indicating their potential as green catalysts (Jing-Bo Xie et al., 2014).
Corrosion Inhibition
Research has also focused on the utilization of pyrazoline derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These studies are crucial for extending the lifespan of materials in industrial applications. Pyrazoline derivatives, structurally similar to the compound of interest, have shown high inhibition efficiency, suggesting their potential as effective corrosion inhibitors in acidic media (Lgaz et al., 2018).
Antitumor Activity
On the therapeutic front, novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands have demonstrated significant in vitro antitumor activity, particularly against human small-cell lung carcinoma (SCLC) cells. These findings highlight the potential of pyrazole-based compounds in the development of new chemotherapeutic agents (Pellei et al., 2023).
Antimicrobial Activity
Moreover, certain pyrazole derivatives have been synthesized and characterized for their antimicrobial activity, indicating a broad spectrum of bioactivity that could lead to new antibacterial and antifungal agents. These studies underscore the versatility of pyrazole compounds in contributing to the development of new therapeutics (Reddy et al., 2013).
特性
IUPAC Name |
2-(3,5-diethyl-1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-7(6-10(13)14)9(5-2)12(3)11-8/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSWMHYHINOADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





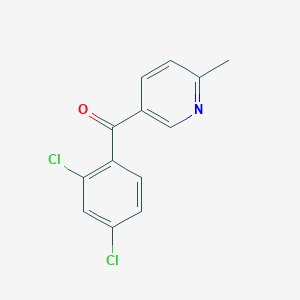


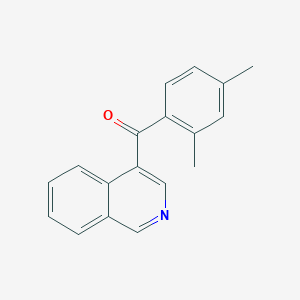


![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
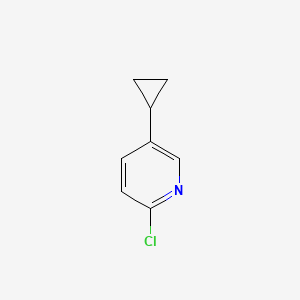
![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)
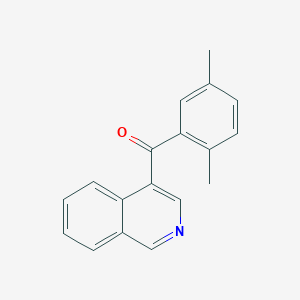
![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)
